2-Ethyl-1,3-dimethoxybenzene
Overview
Description
2-Ethyl-1,3-dimethoxybenzene , also known by other names such as 1,3-dimethyl-2-ethylbenzene , 1-ethyl-2,6-dimethylbenzene , and benzene, 2-ethyl-1,3-dimethyl- , is an organic compound with the molecular formula C10H14 and a molar mass of 134.222 g/mol . It belongs to the class of aromatic compounds and contains two methoxy (–OCH3) groups attached to the benzene ring.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Complex Organic Compounds : 2-Ethyl-1,3-dimethoxybenzene and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, 1,3-dimethoxybenzene derivatives have been used as precursors in the synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which has applications in treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).
Electrosynthesis and Polymerization : The compound has been studied for its role in electrosynthesis. For example, poly(1,3-dimethoxybenzene) was synthesized via the electrochemical oxidation of 1,3-dimethoxybenzene, highlighting its potential in creating new polymeric materials with specific electrical properties (Y. Martínez et al., 1998).
Catalysis and Chemical Reactions : It's also involved in various chemical reactions, such as the Friedel-Crafts reaction, which is fundamental in the field of organic chemistry. This reaction pathway aids in the synthesis of various aromatic compounds like 3,4-dimethoxyphenylacetic acid (Zhu Jintao, 2010).
Properties
IUPAC Name |
2-ethyl-1,3-dimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBOHCCJANHPMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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